molecular formula C6H10N2O5 B14855306 Carbamoyl-L-glutamic-13C5-15N acid

Carbamoyl-L-glutamic-13C5-15N acid

Cat. No.: B14855306
M. Wt: 196.11 g/mol
InChI Key: LCQLHJZYVOQKHU-LSSNVCKKSA-N
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Description

Carglumic acid 13C5 15N is a stable isotopically labeled compound of carglumic acid, which is a carbamoyl phosphate synthetase 1 activator. This compound is used primarily in scientific research to study metabolic pathways and enzyme activities due to its labeled carbon and nitrogen atoms, which allow for precise tracking in biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carglumic acid 13C5 15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the molecular structure of carglumic acid. This is typically achieved through the use of labeled precursors in a multi-step synthetic process. The reaction conditions often involve the use of protective groups to ensure the selective incorporation of the isotopes and to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of carglumic acid 13C5 15N follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled materials and to ensure the purity and consistency of the final product. The production process is designed to be efficient and to minimize the loss of expensive isotopically labeled precursors .

Chemical Reactions Analysis

Types of Reactions

Carglumic acid 13C5 15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of carglumic acid 13C5 15N include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Carglumic acid 13C5 15N is used in a variety of scientific research applications, including:

Mechanism of Action

Carglumic acid 13C5 15N exerts its effects by acting as an activator of carbamoyl phosphate synthetase 1, an enzyme involved in the urea cycle. This activation enhances the conversion of ammonia to urea, thereby reducing the levels of toxic ammonia in the body. The labeled carbon and nitrogen atoms allow researchers to track the compound’s interactions and transformations in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carglumic acid 13C5 15N is unique due to its stable isotopic labeling, which allows for precise tracking in biochemical assays. This makes it particularly valuable in research settings where detailed understanding of metabolic pathways and enzyme activities is required .

Properties

Molecular Formula

C6H10N2O5

Molecular Weight

196.11 g/mol

IUPAC Name

(2S)-2-(carbamoyl(15N)amino)(1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,8+1

InChI Key

LCQLHJZYVOQKHU-LSSNVCKKSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)[15NH]C(=O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)N

Origin of Product

United States

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